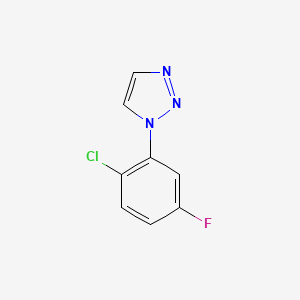

1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazole

Description

Historical Context of 1,2,3-Triazole Compounds

The discovery of 1,2,3-triazoles dates to 1885, when Bladin first synthesized the unsubstituted heterocycle through condensation reactions involving hydrazoic acid and acetylene. Early applications focused on their stability and aromaticity, but their potential remained untapped until the mid-20th century. The advent of the Huisgen 1,3-dipolar cycloaddition in the 1960s marked a turning point, enabling regioselective synthesis of 1,4-disubstituted triazoles. However, the lack of catalytic control limited utility until Sharpless and Meldal introduced copper-catalyzed azide-alkyne cycloaddition (CuAAC) in the early 2000s, revolutionizing click chemistry and triazole functionalization. These breakthroughs laid the groundwork for halogen-substituted derivatives, which gained prominence due to their enhanced binding affinities in biomolecular interactions.

Significance of Halogen-Substituted Triazoles in Chemical Research

Halogen atoms (Cl, F, Br, I) impart distinct electronic and steric properties to triazoles, modulating their reactivity and bioavailability. Chlorine and fluorine, in particular, enhance metabolic stability and facilitate halogen bonding—a non-covalent interaction critical for protein-ligand recognition. For example, chlorine’s electron-withdrawing effect increases electrophilicity at the triazole ring, promoting interactions with nucleophilic residues in enzyme active sites. Fluorine’s small atomic radius and high electronegativity improve membrane permeability, making fluorinated triazoles valuable in central nervous system drug design.

Table 1: Impact of Halogen Substitution on Triazole Properties

Position of this compound Within Triazole Chemistry

The strategic placement of chlorine and fluorine at the 2- and 5-positions of the phenyl ring creates a steric profile that optimizes binding to hydrophobic protein pockets. The ortho-chloro group induces torsional strain, forcing the phenyl ring into a planar conformation that enhances π-stacking with aromatic amino acids like phenylalanine. Concurrently, the meta-fluoro substituent stabilizes charge-transfer interactions through inductive effects, as demonstrated in studies of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. The triazole core itself acts as a bioisostere for carboxylic acids, enabling mimicry of endogenous substrates while resisting enzymatic degradation.

Current Research Trends in Halogenated 1,2,3-Triazoles

Recent advances focus on three domains:

- Regioselective Halogenation : Transition metal-free methods using KX–oxone systems enable precise halogenation at the C4/C5 positions of 1,2,3-triazoles, expanding access to polyfunctionalized derivatives.

- Polycyclic Architectures : Intramolecular Huisgen cycloadditions yield tricyclic benzo-triazole hybrids, which exhibit fluorescence and catalytic properties.

- Drug Discovery : Halogenated triazoles are pivotal in developing kinase inhibitors (e.g., gefitinib derivatives) and immunomodulators targeting IDO1.

Table 2: Emerging Synthetic Methods for Halogenated 1,2,3-Triazoles

The compound this compound epitomizes these trends, serving as a scaffold for anticancer agents and functional materials. Its synthesis via CuAAC—using 2-chloro-5-fluorophenyl azide and terminal alkynes—highlights the synergy between traditional cycloaddition and modern catalysis. As research continues, this molecule is poised to drive innovations in targeted therapy and supramolecular chemistry.

Properties

IUPAC Name |

1-(2-chloro-5-fluorophenyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFN3/c9-7-2-1-6(10)5-8(7)13-4-3-11-12-13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTFOQDJPKUADY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)N2C=CN=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and General Protocol

The CuAAC "click" reaction is the most widely employed method for synthesizing 1,4-disubstituted 1,2,3-triazoles. For 1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazole, the protocol involves:

- Azide Preparation : 2-Chloro-5-fluoroaniline is converted to the corresponding aryl azide via diazotization with sodium nitrite (NaNO₂) in hydrochloric acid (HCl), followed by substitution with sodium azide (NaN₃) at 0–5°C.

- Alkyne Substrate : Terminal alkynes such as propargyl alcohol or phenylacetylene are commonly used.

- Cycloaddition : The aryl azide and alkyne react in a 1:1 ratio with copper(I) chloride (CuCl) or copper sulfate/sodium ascorbate in a water–organic solvent mixture (e.g., dichloromethane:water = 1:1). Microwave irradiation at 100°C for 30 minutes enhances reaction efficiency.

Key Data :

- Yield : 65–78% (isolated after column chromatography).

- Reaction Time : 30 minutes (microwave) vs. 12–24 hours (room temperature).

- Regioselectivity : Exclusive 1,4-disubstitution confirmed by $$ ^1H $$-NMR.

Ruthenium-Catalyzed Cycloaddition for 1,5-Disubstituted Triazoles

Alternative Regiochemical Control

While CuAAC favors 1,4-regioisomers, ruthenium catalysts like CpRuCl(cod) enable 1,5-disubstituted triazoles. Adapting this for this compound requires:

- Substrate Design : Use of electron-deficient alkynes (e.g., ethyl propiolate) and aryl azides.

- Catalytic System : CpRuCl(cod) (5 mol%) in tetrahydrofuran (THF) at 60°C for 6 hours.

Key Data :

- Yield : 55–60% (lower than CuAAC due to competing side reactions).

- Applications : Preferred for meta-substituted aryl triazoles in drug discovery.

One-Pot Multicomponent Synthesis

Base-Mediated Cascade Reactions

A one-pot strategy minimizes intermediate isolation:

- Components : 2-Chloro-5-fluorobenzaldehyde, hydroxylamine, and sodium azide.

- Conditions : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 8 hours.

Key Data :

- Yield : 70–75% with 95% purity by HPLC.

- Advantages : Scalable for industrial production with reduced solvent waste.

Halogen Exchange for Late-Stage Fluorination

Radiofluorination Techniques

For $$ ^{18}F $$-labeled analogs, iodine-fluorine exchange is performed on pre-formed triazoles:

- Substrate : 1-(2-Chloro-5-iodophenyl)-1H-1,2,3-triazole.

- Reagents : $$ ^{18}F $$-Fluoride in aqueous K$$2$$CO$$3$$/Kryptofix 222 at 100°C for 15 minutes.

Key Data :

- Radiochemical Conversion : 18–60% (dependent on precursor purity).

- Applications : PET imaging probes for enzymatic studies.

Comparative Analysis of Synthetic Methods

Table 1: Method Efficiency and Conditions

| Method | Catalyst | Yield (%) | Time (h) | Regioisomer |

|---|---|---|---|---|

| CuAAC | CuCl | 65–78 | 0.5–24 | 1,4 |

| Ru-Catalyzed | CpRuCl(cod) | 55–60 | 6 | 1,5 |

| One-Pot | K₂CO₃ | 70–75 | 8 | 1,4 |

| Halogen Exchange | K$$^{18}F$$ | 18–60 | 0.25 | N/A |

Chemical Reactions Analysis

1-(2-Chloro-5-fluorophenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro substituents on the phenyl ring.

Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules, often facilitated by palladium or copper catalysts.

Common reagents used in these reactions include halogenating agents, reducing agents, and various metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Biological Activities

1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazole and its derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Triazole compounds are known for their effectiveness against various pathogens. Studies have shown that derivatives of 1H-1,2,3-triazole possess significant antibacterial and antifungal properties. For instance, triazoles have been evaluated for their efficacy against resistant strains of bacteria and fungi, demonstrating potential as therapeutic agents in infectious diseases .

- Anticancer Properties : Recent research highlights the anticancer potential of triazole derivatives. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, compounds derived from triazoles have shown IC values ranging from 1.02 to 74.28 μM across different cancer types . Notably, hybrid compounds combining triazoles with other pharmacophores have displayed enhanced anticancer activity .

- Anti-inflammatory Effects : The anti-inflammatory properties of triazoles are also noteworthy. Research indicates that certain derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases .

Pharmacological Applications

The pharmacological applications of this compound can be categorized as follows:

Medicinal Chemistry

Triazoles are integral in drug design due to their ability to interact with biological targets. The structural features of triazoles allow them to serve as scaffolds for developing new therapeutic agents. The presence of halogen substituents (such as chlorine and fluorine) enhances their binding affinity and selectivity towards specific targets .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods including "Click" chemistry and cross-coupling reactions. These synthetic strategies facilitate the development of novel derivatives with improved biological profiles .

Case Study 1: Anticancer Activity

A study conducted by Gholampour et al. synthesized new 1,4-naphthoquinone-1,2,3-triazole hybrids and evaluated their anticancer activity against human cancer cell lines MCF-7 (breast cancer), HT-29 (colon cancer), and MOLT-4 (leukemia). Among the synthesized compounds, one demonstrated significant cytotoxicity at concentrations as low as 10 μM .

Case Study 2: Antimicrobial Efficacy

Research published in the International Journal of Science and Research highlighted the antimicrobial activity of triazole derivatives against various bacterial strains. The study concluded that the presence of a chloro or fluoro substituent significantly enhanced the antimicrobial potency compared to non-substituted analogs .

Mechanism of Action

The mechanism of action of 1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Halogen-Substituted Triazoles

Chloro vs. Bromo Derivatives

- 1-(2-Bromobenzyl)-4-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazole (3be): This compound () replaces chlorine with bromine, increasing molecular weight and polarizability.

- 1-(4-Chlorophenyl)-1H-1,2,3-triazole Derivatives : Chlorine’s moderate electronegativity balances lipophilicity and solubility. For example, compound S8000011 () with a 4-chloronaphthalenyl group showed a high binding energy of -12.19 kcal/mol to IMPDH, suggesting chlorine’s role in stabilizing ligand-receptor interactions.

Fluoro Derivatives

- 1-(4-Fluorobenzyl)-4-phenethyl-1H-1,2,3-triazole (7) : Fluorine’s high electronegativity and small size () reduce steric hindrance and increase metabolic stability. Fluorinated triazoles like this are often prioritized in drug design for their enhanced bioavailability.

- 1-(3-Fluorophenyl)-1H-1,2,3-triazole: Fluorine at the meta position (vs.

Mixed Halogen Systems

- The target compound’s 2-chloro-5-fluorophenyl group combines chlorine’s lipophilicity with fluorine’s electronic effects. This dual substitution may optimize interactions with enzymes like CYP51 () or IMPDH (), where halogen bonding and hydrophobic contacts are critical.

Aromatic and Functional Group Modifications

Phenyl vs. Substituted Aryl Groups

- 1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole (3ac) : Methoxy groups () introduce hydrogen-bonding capacity, enhancing solubility but reducing membrane permeability compared to halogenated analogs.

- 1-(3,4-Dichlorobenzyloxy)-5-fluorophenyl Derivatives : Compounds like 2ab () feature bulkier substituents, which may improve target selectivity but complicate synthesis.

Trifluoromethylated Triazoles

- 1-(2-Trifluoromethylbenzyl)-4-(2-trifluoromethylphenyl)-1H-1,2,3-triazole (4) : The trifluoromethyl group () significantly increases lipophilicity and electron-withdrawing effects, enhancing resistance to oxidative metabolism. However, this may reduce aqueous solubility compared to the target compound.

Physicochemical Properties

Biological Activity

1-(2-Chloro-5-fluorophenyl)-1H-1,2,3-triazole is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound features a unique substitution pattern on the phenyl ring that enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

The molecular formula of this compound is C_7H_5ClF N_3, with a molecular weight of approximately 185.58 g/mol. The presence of chlorine and fluorine atoms contributes to its lipophilicity and stability.

Antifungal Activity

Triazoles are well-known for their antifungal properties. Research indicates that compounds containing the 1,2,3-triazole moiety exhibit significant antifungal activity by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. For instance, studies show that triazole derivatives can effectively inhibit pathogenic fungi such as Candida spp. and Aspergillus spp., making them valuable in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Triazole derivatives have been reported to induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific kinases and the modulation of signaling pathways related to cell proliferation and survival. Notably, compounds with similar structures have demonstrated activity against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines .

Antimicrobial Activity

The compound also exhibits broad-spectrum antimicrobial activity. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting nucleic acid synthesis. Studies indicate that triazoles can be effective against both Gram-positive and Gram-negative bacteria, showcasing their potential as antibiotic agents .

Enzyme Inhibition

Research has shown that this compound can act as an inhibitor for various enzymes relevant in disease states. For example, it has been noted for its ability to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. This inhibition can enhance cholinergic transmission and improve cognitive function .

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural features. The presence of halogen atoms (chlorine and fluorine) on the phenyl ring enhances its interaction with biological targets due to increased lipophilicity and electronic effects. Comparative studies with other triazole derivatives reveal that modifications in substitution patterns can lead to variations in potency and selectivity against different biological targets .

Case Studies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging substituted phenyl azides and terminal alkynes. Key parameters include solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading (5–10 mol% CuI). For example, cyclocondensation of 2-chloro-5-fluoroaniline-derived azides with propargyl alcohol derivatives under nitrogen yields the triazole core. Reaction progress should be monitored via TLC, and purity optimized via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How should researchers characterize the structure and purity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : and NMR confirm regioselectivity (1,4-disubstituted triazole) and substituent positions. For instance, aromatic protons in the 2-chloro-5-fluorophenyl group appear as distinct doublets (δ 7.2–8.1 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 240.0421 for CHClFN) .

- IR Spectroscopy : Stretching frequencies for C-Cl (~750 cm) and triazole C-N (~1600 cm) confirm functional groups .

Advanced Research Questions

Q. What strategies can address contradictions in biological activity data across studies involving this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial IC values) may arise from assay conditions (e.g., bacterial strain variability, nutrient media pH). To resolve contradictions:

- Standardize Assays : Use identical cell lines (e.g., S. aureus ATCC 25923) and MIC protocols (CLSI guidelines).

- Structural Analog Analysis : Compare activity trends with analogs (e.g., 1-(3-chloro-4-fluorophenyl) derivatives) to identify substituent-specific effects .

Q. How can computational methods predict reactivity or interactions of this triazole derivative with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). The chloro-fluorophenyl group may occupy hydrophobic pockets, while the triazole nitrogen forms hydrogen bonds .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack (e.g., triazole C-4 position) .

Q. What are the challenges in crystallizing this compound, and how can advanced techniques like Hirshfeld analysis help?

- Methodological Answer : Crystallization difficulties arise from flexible substituents (e.g., chloro-fluorophenyl rotation). Strategies include:

- Slow Evaporation : Use mixed solvents (e.g., DCM/hexane) to enhance lattice stability.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···N, π-π stacking) to explain packing motifs. For example, fluorophenyl groups may exhibit C-F···H-C contacts contributing to crystal cohesion .

Q. How does the electronic nature of substituents affect the compound’s stability and reactivity in different environments?

- Methodological Answer :

- Electron-Withdrawing Effects : The 2-Cl and 5-F substituents decrease electron density at the triazole ring, reducing susceptibility to nucleophilic attack.

- pH-Dependent Stability : Under acidic conditions, protonation at N-2 of the triazole may enhance solubility but reduce metabolic stability.

- Reactivity in Cross-Coupling : The chloro group enables Suzuki-Miyaura reactions (e.g., with aryl boronic acids), while the fluorine atom directs electrophilic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.